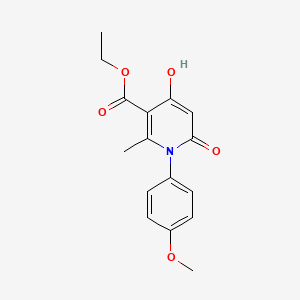
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid is a derivative of L-Kynurenine, an intermediate in the kynurenine pathway of tryptophan metabolism. This compound plays a significant role in various biological processes, including immune response modulation and neuroprotection . It is of particular interest in medical and biochemical research due to its involvement in the synthesis of several bioactive metabolites .
准备方法
Synthetic Routes and Reaction Conditions
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid can be synthesized through the acetylation of L-Kynurenine. The process typically involves reacting L-Kynurenine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the diacetate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is subjected to purification steps, including crystallization and chromatography, to obtain the final product .
化学反应分析
Types of Reactions
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form kynurenic acid, a neuroprotective agent.
Reduction: Reduction reactions can convert it into other metabolites within the kynurenine pathway.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acetic anhydride and other acylating agents are commonly used for substitution reactions.
Major Products Formed
Kynurenic Acid: Formed through oxidation reactions.
3-Hydroxykynurenine: Another significant product formed through enzymatic reactions in the kynurenine pathway.
科学研究应用
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid has a wide range of applications in scientific research:
作用机制
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid exerts its effects primarily through its metabolites in the kynurenine pathway. It acts on molecular targets such as the N-methyl-D-aspartate (NMDA) receptor and G protein-coupled receptor 35 (GPR35) . These interactions lead to the modulation of neuronal excitability and immune responses .
相似化合物的比较
Similar Compounds
Kynurenic Acid: A neuroprotective metabolite of L-Kynurenine.
3-Hydroxykynurenine: Another metabolite involved in oxidative stress responses.
Anthranilic Acid: A product of the kynurenine pathway with distinct biological activities.
Uniqueness
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid is unique due to its dual role as both a precursor and a metabolite in the kynurenine pathway. Its ability to modulate immune responses and neuronal excitability makes it a valuable compound in both research and therapeutic contexts .
属性
CAS 编号 |
1301-03-7 |
|---|---|
分子式 |
C14H16N2O5 |
分子量 |
292.291 |
IUPAC 名称 |
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H16N2O5/c1-8(17)15-11-6-4-3-5-10(11)13(19)7-12(14(20)21)16-9(2)18/h3-6,12H,7H2,1-2H3,(H,15,17)(H,16,18)(H,20,21)/t12-/m0/s1 |
InChI 键 |
ICDIWXSXHWPWBS-LBPRGKRZSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1C(=O)CC(C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Thia-1,5-diazabicyclo[4.2.0]octane](/img/structure/B576298.png)
![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B576299.png)

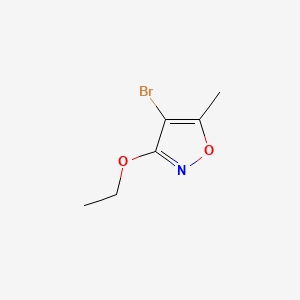
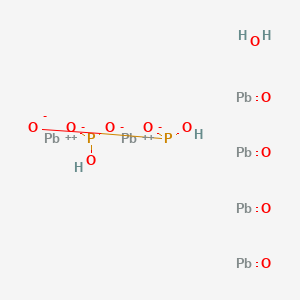
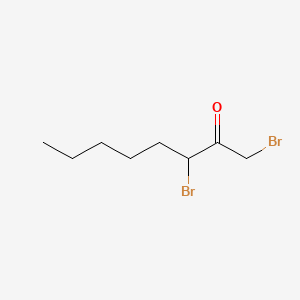
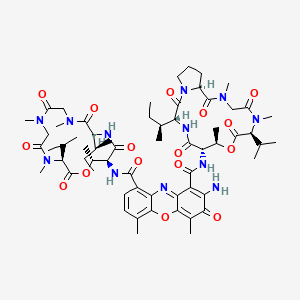

![6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one](/img/structure/B576316.png)
